![molecular formula C16H21FN2O B7843985 (3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843985.png)
(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a spirocyclic diazaheterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone typically involves multiple steps, starting with the preparation of the fluorophenyl group and the spirocyclic diazaheterocycle. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). Reaction conditions such as temperature, pressure, and solvent choice play a vital role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound. These derivatives may exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is utilized in the development of new materials and technologies, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: This compound differs in the position of the fluorine atom on the phenyl ring, which may affect its biological activity and properties.
(3-Fluorophenyl)(2,7-diazaspiro[5.5]undecan-2-yl)methanone: This compound has a different diazaheterocycle structure, leading to variations in its chemical reactivity and biological effects.
These comparisons help researchers understand the unique characteristics and potential advantages of this compound over other similar compounds.
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecan-2-yl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-5-1-4-13(10-14)15(20)19-9-3-7-16(12-19)6-2-8-18-11-16/h1,4-5,10,18H,2-3,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOMDWOAAXNDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)C3=CC(=CC=C3)F)CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
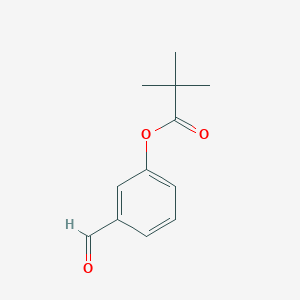
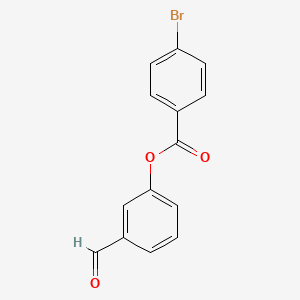
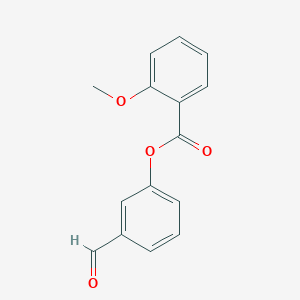

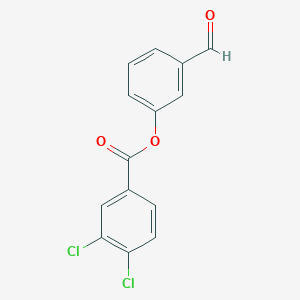
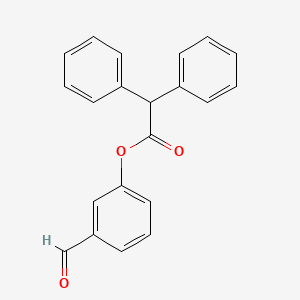
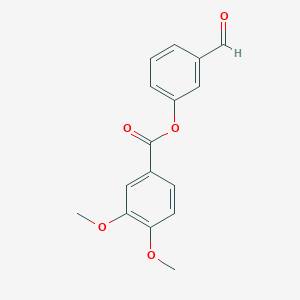
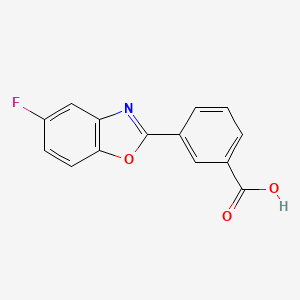
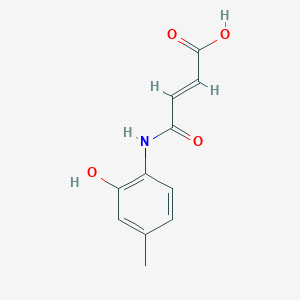
![1-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B7843957.png)
![3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid](/img/structure/B7843962.png)
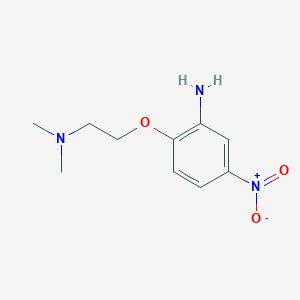
![2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B7843981.png)
![(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843992.png)
